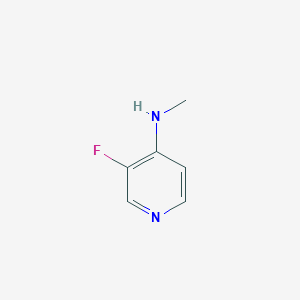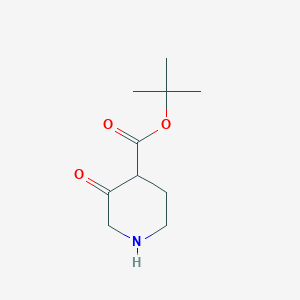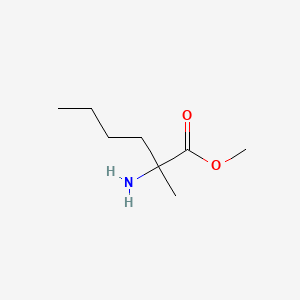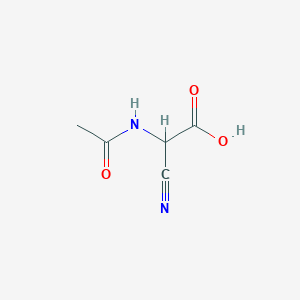![molecular formula C8H12O3 B15305195 4-Methyl-3-oxabicyclo[4.1.0]heptane-4-carboxylic acid](/img/structure/B15305195.png)
4-Methyl-3-oxabicyclo[4.1.0]heptane-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-3-oxabicyclo[410]heptane-4-carboxylic acid is a chemical compound with a unique bicyclic structure It is characterized by the presence of an oxirane ring fused to a cyclohexane ring, with a carboxylic acid functional group attached to the bicyclic system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-oxabicyclo[4.1.0]heptane-4-carboxylic acid typically involves the cyclization of suitable precursors under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of catalysts and controlled reaction conditions are crucial to achieve efficient production. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-3-oxabicyclo[4.1.0]heptane-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the oxirane ring under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives .
Applications De Recherche Scientifique
4-Methyl-3-oxabicyclo[4.1.0]heptane-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s derivatives may have potential biological activity, making it a subject of interest in medicinal chemistry.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.
Mécanisme D'action
The mechanism by which 4-Methyl-3-oxabicyclo[4.1.0]heptane-4-carboxylic acid exerts its effects depends on its specific application. In organic synthesis, its reactivity is primarily due to the strained oxirane ring, which is prone to nucleophilic attack. This reactivity can be harnessed to introduce various functional groups into the molecule. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, through mechanisms that are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 7-Oxabicyclo[4.1.0]heptane-3-carboxylate: This compound is similar in structure but differs in the position of the carboxylate group.
3,4-Epoxycyclohexanecarboxylic Acid Methyl Ester: Another related compound with an epoxy ring and a carboxylate group.
Uniqueness
4-Methyl-3-oxabicyclo[4.1.0]heptane-4-carboxylic acid is unique due to its specific substitution pattern and the presence of the carboxylic acid group at the 4-position.
Propriétés
Formule moléculaire |
C8H12O3 |
|---|---|
Poids moléculaire |
156.18 g/mol |
Nom IUPAC |
4-methyl-3-oxabicyclo[4.1.0]heptane-4-carboxylic acid |
InChI |
InChI=1S/C8H12O3/c1-8(7(9)10)3-5-2-6(5)4-11-8/h5-6H,2-4H2,1H3,(H,9,10) |
Clé InChI |
CNAMQBIZUTZDTP-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC2CC2CO1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


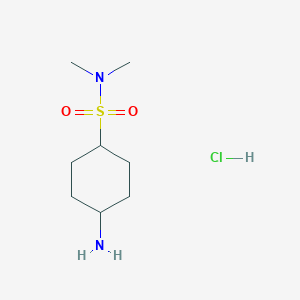
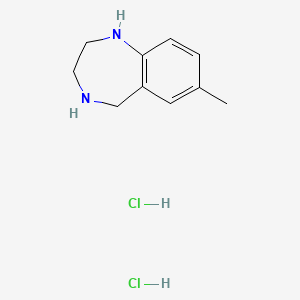
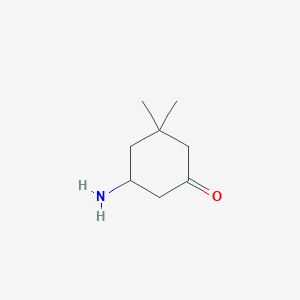
![7-bromo-1H,2H,3H,4H-pyrido[2,3-b]pyrazine dihydrochloride](/img/structure/B15305130.png)
![tert-butylN-[5-(prop-2-yn-1-yloxy)pentyl]carbamate](/img/structure/B15305134.png)
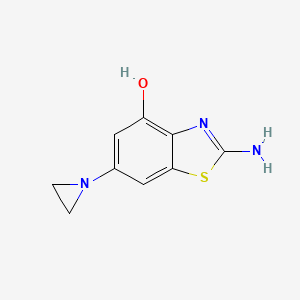
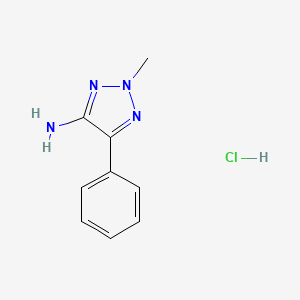
![2,2-Difluorospiro[2.3]hexan-1-aminehydrochloride](/img/structure/B15305154.png)
![(1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)methanamine](/img/structure/B15305167.png)

